Pantopon

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

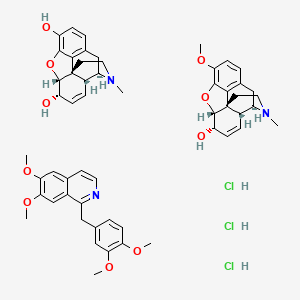

Papaveretum is a pharmaceutical preparation containing a mixture of hydrochloride salts of opium alkaloids. It is composed of morphine hydrochloride, papaverine hydrochloride, and codeine hydrochloride . This compound has been used for its analgesic and antispasmodic properties, primarily in medical settings for the relief of moderate to severe pain and pre-operative sedation .

Preparation Methods

Synthetic Routes and Reaction Conditions

Papaveretum is prepared by combining the hydrochloride salts of its constituent opium alkaloids. The preparation involves the following steps:

Morphine Hydrochloride: Morphine is extracted from opium and then converted to its hydrochloride salt by reacting with hydrochloric acid.

Papaverine Hydrochloride: Papaverine is also extracted from opium and converted to its hydrochloride salt using hydrochloric acid.

Codeine Hydrochloride: Codeine, another opium alkaloid, is similarly converted to its hydrochloride salt.

These hydrochloride salts are then mixed in specific proportions to form papaveretum .

Industrial Production Methods

In industrial settings, the production of papaveretum involves large-scale extraction and purification of the opium alkaloids, followed by their conversion to hydrochloride salts. The process is carefully controlled to ensure the correct proportions of each component, as defined by the British Pharmacopoeia .

Chemical Reactions Analysis

Types of Reactions

Papaveretum undergoes various chemical reactions, including:

Oxidation: The alkaloids in papaveretum can undergo oxidation reactions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can convert the alkaloids to their reduced forms.

Substitution: The alkaloids can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various reagents, including halogens and alkylating agents, are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of morphine can lead to the formation of morphinone, while reduction can produce dihydromorphine .

Scientific Research Applications

Papaveretum has several scientific research applications:

Chemistry: It is used as a reference compound in analytical chemistry for the identification and quantification of opium alkaloids.

Biology: Papaveretum is used in biological research to study the effects of opium alkaloids on various biological systems.

Medicine: It is used in clinical research to evaluate its efficacy and safety in pain management and pre-operative sedation.

Mechanism of Action

Papaveretum exerts its effects through the combined actions of its constituent alkaloids:

Morphine: Acts on the central nervous system by binding to opioid receptors, leading to analgesia and sedation.

Papaverine: Acts as a smooth muscle relaxant by inhibiting phosphodiesterase and affecting calcium channels.

Codeine: Also acts on opioid receptors, providing additional analgesic effects.

These actions result in the overall analgesic and antispasmodic effects of papaveretum .

Comparison with Similar Compounds

Papaveretum is unique due to its combination of multiple opium alkaloids. Similar compounds include:

Morphine: A single-component opioid analgesic.

Codeine: Another single-component opioid analgesic.

Papaverine: A single-component antispasmodic.

Compared to these single-component compounds, papaveretum provides a broader range of effects due to the combined actions of its constituents .

Properties

CAS No. |

8002-76-4 |

|---|---|

Molecular Formula |

C55H64Cl3N3O10 |

Molecular Weight |

1033.5 g/mol |

IUPAC Name |

(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;(4R,4aR,7S,7aR,12bS)-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol;1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinoline;trihydrochloride |

InChI |

InChI=1S/C20H21NO4.C18H21NO3.C17H19NO3.3ClH/c1-22-17-6-5-13(10-18(17)23-2)9-16-15-12-20(25-4)19(24-3)11-14(15)7-8-21-16;1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19;1-18-7-6-17-10-3-5-13(20)16(17)21-15-12(19)4-2-9(14(15)17)8-11(10)18;;;/h5-8,10-12H,9H2,1-4H3;3-6,11-13,17,20H,7-9H2,1-2H3;2-5,10-11,13,16,19-20H,6-8H2,1H3;3*1H/t;11-,12+,13-,17-,18-;10-,11+,13-,16-,17-;;;/m.00.../s1 |

InChI Key |

LGFMXOTUSSVQJV-NEYUFSEYSA-N |

Isomeric SMILES |

CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O)O[C@H]3[C@H](C=C4)O.CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3[C@H](C=C4)O.COC1=C(C=C(C=C1)CC2=NC=CC3=CC(=C(C=C32)OC)OC)OC.Cl.Cl.Cl |

Canonical SMILES |

CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(C=C4)O.CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O.COC1=C(C=C(C=C1)CC2=NC=CC3=CC(=C(C=C32)OC)OC)OC.Cl.Cl.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.